1-Isoquinolin-3-ylethanamine;dihydrochloride
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Description
1-Isoquinolin-3-ylethanamine;dihydrochloride is a useful research compound. Its molecular formula is C11H14Cl2N2 and its molecular weight is 245.15. The purity is usually 95%.
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Mechanism of Action
Target of Action
Isoquinoline derivatives have been known to interact with various biological targets, contributing to their diverse biological and clinical applications .
Mode of Action
Isoquinoline derivatives, in general, are known for their diverse biological activities, which can be attributed to their interactions with various biological targets
Biochemical Pathways
Isoquinoline derivatives are known to influence various biochemical pathways due to their interactions with multiple biological targets . More detailed studies are required to identify the specific pathways affected by this compound.
Pharmacokinetics
The compound’s molecular weight is 24515 , which is within the optimal range for drug-like molecules, suggesting potential for good bioavailability. Further pharmacokinetic studies are needed to confirm this.
Result of Action
Copper (ii) complexes derived from isoquinolin-3-ylheteroalkyl-2-one ligands have shown antiproliferative activity against various cancer cell lines
Action Environment
The stability of similar copper (ii) complexes under conditions mimicking the physiological environment has been studied
Properties
IUPAC Name |
1-isoquinolin-3-ylethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.2ClH/c1-8(12)11-6-9-4-2-3-5-10(9)7-13-11;;/h2-8H,12H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXRGFKJZKKQQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=N1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.